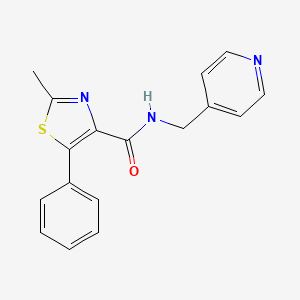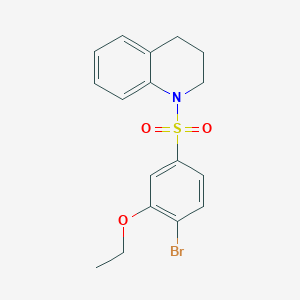![molecular formula C16H16FN3O3 B12185577 1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B12185577.png)
1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the quinolone family. This compound is characterized by the presence of a fluoroquinoline moiety, which is known for its significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 6-fluoro-4-hydroxyquinoline with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoroquinoline moiety. Common reagents and conditions used in these reactions vary depending on the desired product. .
Scientific Research Applications
1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluoroquinoline moiety allows the compound to bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing bacterial replication. This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide can be compared with other fluoroquinolones such as ciprofloxacin and levofloxacin. While all these compounds share a common fluoroquinoline core, this compound is unique due to its additional piperidine-4-carboxamide group, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
- Ciprofloxacin
- Levofloxacin
- Norfloxacin .
Properties
Molecular Formula |
C16H16FN3O3 |
|---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
1-(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H16FN3O3/c17-10-1-2-13-11(7-10)14(21)12(8-19-13)16(23)20-5-3-9(4-6-20)15(18)22/h1-2,7-9H,3-6H2,(H2,18,22)(H,19,21) |
InChI Key |
PHXAAIKTFLAGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B12185495.png)
![2-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B12185498.png)

![N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide](/img/structure/B12185527.png)
![5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B12185543.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12185553.png)
![(2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12185556.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12185563.png)

![N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-2-phenoxyacetamide](/img/structure/B12185598.png)
![4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12185603.png)
![N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12185610.png)
![3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B12185621.png)
